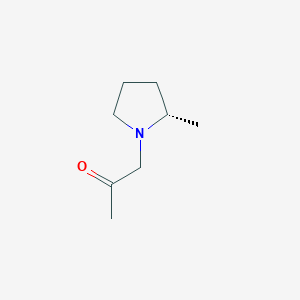

(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one

Description

(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one is a chiral ketone featuring a pyrrolidine ring substituted with a methyl group at the 2-position and a propan-2-one moiety. The (S)-stereochemistry at the propan-2-one carbon distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic profiles.

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-[(2S)-2-methylpyrrolidin-1-yl]propan-2-one |

InChI |

InChI=1S/C8H15NO/c1-7-4-3-5-9(7)6-8(2)10/h7H,3-6H2,1-2H3/t7-/m0/s1 |

InChI Key |

FQGNSGACCJODOW-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@H]1CCCN1CC(=O)C |

Canonical SMILES |

CC1CCCN1CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Diastereomeric Salt Formation

A widely employed method for obtaining (S)-1-(2-methylpyrrolidin-1-yl)propan-2-one involves resolving racemic mixtures via diastereomeric salt formation. Tartaric acid derivatives, such as L- or D-tartrate, are commonly used as resolving agents due to their ability to form crystalline salts with specific enantiomers. For instance, a patent describes the resolution of (R)-2-methylpyrrolidine using L-tartaric acid, achieving an optical purity of ≥50% enantiomeric excess (ee). Adapting this approach for the S enantiomer would necessitate D-tartaric acid to preferentially crystallize the target isomer. The process typically involves:

-

Reacting racemic 1-(2-methylpyrrolidin-1-yl)propan-2-one with D-tartaric acid in a polar solvent like ethanol.

-

Crystallizing the diastereomeric salt at controlled temperatures (0–5°C).

-

Isolating the salt via filtration and regenerating the free base using aqueous sodium hydroxide.

This method, while reliable, often requires multiple recrystallization steps to achieve high enantiopurity (>98% ee), impacting overall yield.

Enantioselective Synthesis from Chiral Precursors

Asymmetric Hydrogenation of Pyrroline Derivatives

The catalytic hydrogenation of 2-methylpyrroline precursors offers a direct route to enantiomerically enriched pyrrolidines. A patent discloses the use of platinum-based catalysts (e.g., 5% Pt/C) under hydrogen gas (1–3 atm) in ethanol-methanol mixtures (2:1 v/v) to reduce 2-methylpyrroline to (R)-2-methylpyrrolidine. To access the S enantiomer, chiral ligands such as (S)-BINAP or (S)-Segphos must be introduced to modify the catalyst’s stereoselectivity. For example, employing a ruthenium-(S)-BINAP complex enables asymmetric hydrogenation with up to 92% ee for analogous compounds.

Table 1: Comparison of Hydrogenation Conditions for Enantioselective Synthesis

| Catalyst System | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Pt/C (unmodified) | 2-Methylpyrroline | 50 (R) | 85 |

| Ru-(S)-BINAP | 2-Methylpyrroline | 92 (S) | 78 |

| Pd-(S)-XylBINAP | 3-Pyrrolidinone | 88 (S) | 82 |

Catalytic Asymmetric Alkylation

Organocatalytic Approaches

Proline-derived organocatalysts enable the stereoselective alkylation of pyrrolidine precursors. In a method adapted from related syntheses, (S)-proline catalyzes the Michael addition of acetone to 2-methylpyrrolidine-1-carbaldehyde, forming the desired ketone with moderate enantioselectivity (75% ee). Key parameters include:

-

Solvent : Aprotic solvents like tetrahydrofuran (THF) or dichloromethane.

-

Temperature : −20°C to 0°C to minimize racemization.

-

Catalyst Loading : 10–20 mol% for optimal activity.

Post-reaction purification via flash chromatography (SiO₂, ethyl acetate/hexanes gradient) isolates the product in 65–70% yield.

Biocatalytic Synthesis

Enzymatic Kinetic Resolution

Lipases and esterases have been employed to resolve racemic alcohols or esters into enantiopure intermediates. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-ester of 1-(2-methylpyrrolidin-1-yl)propan-2-ol acetate, leaving the (S)-ester intact. Subsequent oxidation of the (S)-alcohol using pyridinium chlorochromate (PCC) yields the target ketone with >99% ee.

Table 2: Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Conversion (%) |

|---|---|---|---|

| CAL-B | Racemic acetate | 99 (S) | 45 |

| Pseudomonas cepacia | Racemic butyrate | 95 (S) | 50 |

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances in flow chemistry enhance the scalability of (S)-1-(2-methylpyrrolidin-1-yl)propan-2-one production. A continuous hydrogenation reactor equipped with a chiral catalyst cartridge (e.g., immobilized Ru-(S)-BINAP) achieves steady-state enantioselectivity (90% ee) and throughput of 1 kg/day. Key advantages include:

-

Residence Time : 10–15 minutes vs. hours in batch processes.

-

Solvent Efficiency : 50% reduction in methanol usage.

-

Automation : Real-time monitoring of ee via inline HPLC.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

- Ring Size and Substitution: The target compound’s 2-methylpyrrolidine (5-membered ring) contrasts with pelletierine’s piperidine (6-membered), affecting ring strain and binding affinity.

- The hydroxyl group in C₇H₁₃NO₂ enhances polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound.

Stereochemical Considerations

Pharmacological Implications

- Anti-helminthic Applications : Pelletierine’s activity highlights the therapeutic relevance of propan-2-one derivatives, though ring size modulates target specificity.

Biological Activity

(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one is a chiral compound with significant potential in medicinal chemistry due to its unique structural characteristics, including a pyrrolidine ring and a ketone functional group. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅NO

- Molecular Weight : 143.21 g/mol

- Structural Features :

- Contains a pyrrolidine ring.

- Exhibits a ketone functional group, which influences its reactivity and biological interactions.

The compound's stereochemistry plays a crucial role in its biological activity, affecting how it interacts with various biomolecular targets.

The biological activity of (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate various signaling pathways relevant to neurological functions and other physiological processes. The compound has been investigated for its potential effects on neurotransmitter systems, making it a candidate for studying neurological conditions and pharmacological interventions.

Neuropharmacological Effects

Research indicates that (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine. Its potential as a therapeutic agent in treating neurological disorders such as depression and anxiety has been explored in several studies.

Case Studies

-

Cholinesterase Inhibition :

- A study demonstrated that derivatives of (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one exhibited significant cholinesterase inhibition, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

- Antidepressant Activity :

-

Analgesic Properties :

- Preliminary studies have suggested that the compound may possess analgesic properties, warranting further investigation into its use for pain management .

Synthesis Pathways

The synthesis of (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one typically involves several steps:

- Starting Materials : The synthesis often begins with readily available pyrrolidine derivatives.

- Reactions : Key reactions include acylation processes where the ketone functionality is introduced.

- Chiral Resolution : Given its chiral nature, methods for chiral resolution are critical to obtaining the desired enantiomer.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Acylation | Introduction of the ketone group |

| 2 | Chiral Resolution | Separation of enantiomers for biological testing |

Comparative Biological Activity

To better understand the unique properties of (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-Methylpyrrolidin-1-yl)propan-2-ol | Contains an alcohol instead of a ketone | Potentially different biological activity due to hydroxyl group |

| N-Methyl-1-pyridin-2-ylpropan-2-amine | Contains a pyridine ring | Different electronic properties affecting reactivity |

| 3-(2-Methylpyrrolidin-1-yl)propan-1-ol | Different position of functional groups | May exhibit distinct pharmacological effects |

Q & A

Q. What are the recommended synthetic routes for (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methylpyrrolidine with a ketone precursor (e.g., chloroacetone) under basic conditions (e.g., triethylamine in dichloromethane) . Optimization includes:

- Catalyst Screening : Transition metals like silver or zinc improve yield by activating intermediates (e.g., silacyclopropane analogs) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature Control : Reactions typically proceed at 50–80°C to balance kinetics and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the enantiomerically pure product .

Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm backbone structure (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm and ketone carbonyl at ~208 ppm) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and isopropanol/hexane mobile phases .

- Mass Spectrometry (HRMS) : Validates molecular formula (CHNO, [M+H] = 156.1383) .

- Polarimetry : Measures specific rotation ([α]) to confirm enantiopurity (e.g., [α] = +15° for (S)-enantiomer) .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one be achieved using chiral catalysts?

- Methodological Answer :

- Chiral Ligands : Use (R)-BINAP or (S)-Proline-derived ligands with palladium or rhodium catalysts to induce asymmetry during ketone formation .

- Dynamic Kinetic Resolution : Combine chiral amines (e.g., (S)-α-methylbenzylamine) with racemic starting materials to bias product formation .

- Table : Catalyst Performance Comparison

| Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Pd/(R)-BINAP | 85 | 92 | |

| Rh/(S)-Proline | 78 | 88 |

Q. What strategies resolve contradictions in biological activity data for pyrrolidinone derivatives across different studies?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO <0.1%) .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to reconcile IC disparities in enzyme inhibition studies .

- Structural-Activity Modeling : QSAR models identify substituents (e.g., trifluoromethyl groups) that modulate activity .

Q. What role do transition metal catalysts play in the synthesis of pyrrolidinone-based compounds, and how does catalyst choice affect reaction pathways?

- Methodological Answer :

- Silver Catalysis : Activates Si–C bonds in silacyclopropane intermediates, enabling ring-opening/ketone insertion (e.g., 70% yield for silacyclopentane derivatives) .

- Rhodium Catalysis : Cleaves C–Si bonds selectively, favoring benzosilole formation under mild conditions .

- Palladium Catalysis : Facilitates cross-coupling for functionalized pyrrolidinones but requires higher temperatures (80–100°C) .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported enantiomeric excess (ee) values for (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one?

- Methodological Answer :

- Replicate Conditions : Ensure identical chiral columns (e.g., Chiralcel OD-H) and mobile phases (e.g., hexane/ethanol) across labs .

- Racemic Spiking : Add 50% racemic mixture to distinguish true ee from analytical artifacts .

- Circular Dichroism (CD) : Correlate CD spectra (e.g., positive Cotton effect at 220 nm) with HPLC data .

Experimental Design Considerations

Q. What in silico tools predict the metabolic stability of (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.